

literature review of methyl 5-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B061252

[Get Quote](#)

Methyl 5-nitro-1H-pyrazole-3-carboxylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are a well-established and important scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a literature review of **methyl 5-nitro-1H-pyrazole-3-carboxylate**, focusing on its synthesis and potential as a synthetic intermediate. While specific biological activity data for this particular compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a building block in the development of novel therapeutic agents.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **methyl 5-nitro-1H-pyrazole-3-carboxylate** are not readily available in the reviewed literature. Predicted data from computational models are available but are not included here to maintain a focus on experimental findings.

Table 1: Physicochemical Identifiers

Identifier	Value
CAS Number	181585-93-3
Molecular Formula	C ₅ H ₅ N ₃ O ₄
Molecular Weight	171.11 g/mol
IUPAC Name	methyl 5-nitro-1H-pyrazole-3-carboxylate

Synthesis and Experimental Protocols

The synthesis of **methyl 5-nitro-1H-pyrazole-3-carboxylate** typically involves the esterification of the corresponding carboxylic acid. While detailed, step-by-step published protocols are scarce, information from patents and chemical supplier data suggests the following synthetic approaches.

Method 1: Esterification of 5-nitro-1H-pyrazole-3-carboxylic acid

This is the most probable and direct route to the title compound.

- Reaction: 5-nitro-1H-pyrazole-3-carboxylic acid is reacted with methanol in the presence of a dehydrating or activating agent.
- Reagents and Solvents:
 - 5-nitro-1H-pyrazole-3-carboxylic acid (Starting material)
 - Methanol (Solvent and reactant)
 - Thionyl chloride (Activating agent) or a strong acid catalyst (e.g., sulfuric acid)
- General Procedure (based on analogous reactions):
 - 5-nitro-1H-pyrazole-3-carboxylic acid is suspended in an excess of methanol.

- The mixture is cooled in an ice bath.
- Thionyl chloride is added dropwise to the cooled suspension.
- The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.
- The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).
- Upon completion, the excess methanol and thionyl chloride are removed under reduced pressure.
- The resulting crude product is then purified, typically by recrystallization or column chromatography.

Method 2: N-methylation of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester

This method would lead to a mixture of N-methylated regioisomers and is therefore less direct for the synthesis of the title compound where the pyrazole nitrogen is unsubstituted. However, a patent describes a related methylation reaction.

- Reaction: The NH of the pyrazole ring of **methyl 5-nitro-1H-pyrazole-3-carboxylate** is methylated.
- Reagents and Solvents:
 - **Methyl 5-nitro-1H-pyrazole-3-carboxylate** (Starting material)
 - Iodomethane (Methylating agent)
 - Potassium carbonate (Base)
 - Anhydrous Dimethylformamide (DMF) (Solvent)
- Experimental Protocol Snippet (from patent CA3102903A1):

- To a solution of **methyl 5-nitro-1H-pyrazole-3-carboxylate** (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) and iodomethane (1.3 eq) were added under a nitrogen atmosphere.
- The reaction mixture was stirred at room temperature for 18 hours.
- The mixture was then diluted with water and the product was extracted with dichloromethane.
- The combined organic layers were dried and concentrated to yield the N-methylated product.

Chemical Reactivity and Use as an Intermediate

Methyl 5-nitro-1H-pyrazole-3-carboxylate serves as a useful intermediate for the synthesis of more complex molecules, primarily through the chemical modification of its nitro group.

Reduction of the Nitro Group

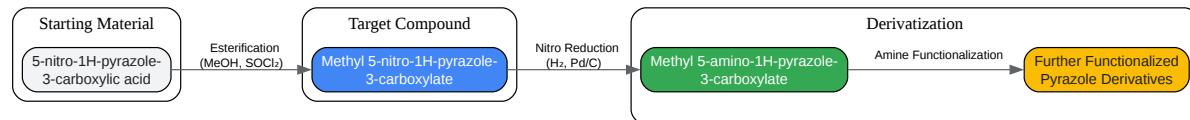
A key reaction of this compound is the reduction of the 5-nitro group to a 5-amino group, which can then be further functionalized.

- Reaction: The nitro group is reduced to an amine using a catalytic hydrogenation method.
- Reagents and Solvents:
 - **Methyl 5-nitro-1H-pyrazole-3-carboxylate** (Starting material)
 - 10% Palladium on carbon (Catalyst)
 - Methanol (Solvent)
 - Hydrogen gas
- Experimental Protocol Snippet (from patent WO2017158381A1):
 - To a solution of **methyl 5-nitro-1H-pyrazole-3-carboxylate** (0.200 g, 1.168 mmol) in methanol (10 ml), 10% Pd/C (0.020 g, 10% w/w) was added at room temperature.

- The reaction mixture was purged with hydrogen gas and stirred at room temperature for 1 hour.
- The resulting mixture was filtered through celite, and the celite bed was washed with methanol.
- The combined filtrate was concentrated under reduced pressure to yield methyl 5-amino-1H-pyrazole-3-carboxylate.

Biological Significance of the Pyrazole Scaffold

While specific biological data for **methyl 5-nitro-1H-pyrazole-3-carboxylate** is not available, the pyrazole nucleus is a prominent feature in many biologically active compounds. Pyrazole derivatives have been reported to possess a wide array of pharmacological activities, including:


- Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known for their anti-inflammatory and pain-relieving properties.
- Antimicrobial Activity: Various substituted pyrazoles have demonstrated activity against a range of bacteria and fungi.
- Anticancer Properties: The pyrazole scaffold is present in several compounds investigated for their potential to inhibit cancer cell growth.

The presence of a nitro group and a carboxylate ester on the pyrazole ring of **methyl 5-nitro-1H-pyrazole-3-carboxylate** makes it a versatile precursor for creating libraries of novel pyrazole derivatives for screening in drug discovery programs.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic utility of **methyl 5-nitro-1H-pyrazole-3-carboxylate** as a chemical intermediate.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [literature review of methyl 5-nitro-1H-pyrazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b061252#literature-review-of-methyl-5-nitro-1h-pyrazole-3-carboxylate\]](https://www.benchchem.com/product/b061252#literature-review-of-methyl-5-nitro-1h-pyrazole-3-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com